Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride
CAS No.: 2982-54-9
Cat. No.: VC1964666
Molecular Formula: C15H18ClNO
Molecular Weight: 263.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2982-54-9 |
|---|---|
| Molecular Formula | C15H18ClNO |
| Molecular Weight | 263.76 g/mol |
| IUPAC Name | 2-(4-phenylmethoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H17NO.ClH/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14;/h1-9H,10-12,16H2;1H |
| Standard InChI Key | GMEWDNMRTKWSEF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN.Cl |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CCN.Cl |
Introduction
Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride is a chemical compound with a molecular formula of C15H17NO·ClH and a molecular weight of approximately 263.76 g/mol . This compound is structurally related to phenethylamine, with a phenylmethoxy group attached at the para position of the benzene ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in pharmaceutical research and development.
Chemical Data
| Property | Value |
|---|---|
| CAS Registry Number | 2982-54-9 |
| Molecular Formula | C15H17NO·ClH |
| Molecular Weight | 263.76 g/mol |
| Melting Point | 212.4-214.4 °C |
Synthesis and Applications
The synthesis of Benzeneethanamine, 4-(phenylmethoxy)-, hydrochloride typically involves multi-step organic reactions. These methods allow for the production of high-purity compounds suitable for research and pharmaceutical applications.
Applications
-
Pharmaceutical Research: The compound is evaluated for its potential biological activities, particularly in the context of neurotransmitter systems such as dopaminergic and noradrenergic pathways.
-
Biological Studies: It is used to explore interactions with various biological targets, which are essential for understanding its pharmacodynamics.
Potential Areas of Study
-
Neurotransmitter Interactions: The compound's structural similarity to phenethylamine suggests potential interactions with neurotransmitter systems, which could influence mood, cognition, and reward processing.
-
Pharmacological Effects: Studies are needed to determine its effects on biological systems and potential therapeutic applications.
Comparable Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Benzeneethanamine, N-methyl-, hydrochloride | 4104-43-2 | Contains a methyl group at the nitrogen |
| Benzeneethanamine, alpha-alpha-dimethyl-, hydrochloride | - | A central nervous system stimulant |
| Benzeneethanamine, N,N-diethyl-, hydrochloride | 5300-21-0 | Features diethyl substitution at nitrogen |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume